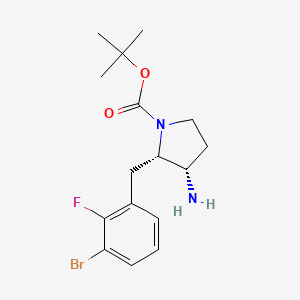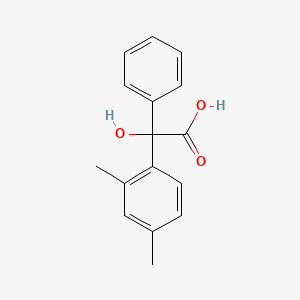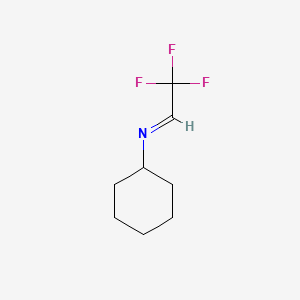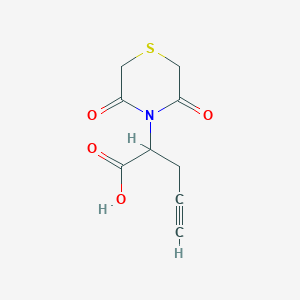
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate is a fluorinated organic compound with the molecular formula C7H2BrClF3IO3S and a molecular weight of 465.41 g/mol . This compound is characterized by the presence of bromine, chlorine, iodine, and trifluoromethanesulphonate groups attached to a phenyl ring, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation and sulfonation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it acts as an electrophilic partner to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate has several scientific research applications:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms and the trifluoromethanesulphonate group enhances its electrophilic character, making it a suitable candidate for substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Similar in structure but contains a quinoline ring instead of a phenyl ring.
4-Bromo-2-chloro-6-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of trifluoromethanesulphonate.
Uniqueness
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate is unique due to the presence of three different halogen atoms and the trifluoromethanesulphonate group, which provides a high degree of reactivity and versatility in various chemical reactions. This combination of functional groups is not commonly found in other similar compounds, making it a valuable reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H2BrClF3IO3S |
|---|---|
Peso molecular |
465.41 g/mol |
Nombre IUPAC |
(4-bromo-2-chloro-6-iodophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H2BrClF3IO3S/c8-3-1-4(9)6(5(13)2-3)16-17(14,15)7(10,11)12/h1-2H |
Clave InChI |
YIBFBAPQWHDLED-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OS(=O)(=O)C(F)(F)F)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)



![N-(3-(N,N-Dimethylsulfamoyl)phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B12837169.png)

![7-Fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B12837178.png)




